N-(3-fluoro-4-methylphenyl)-N'-(1-methyl-4-piperidinyl)urea
Overview
Description
Synthesis Analysis
The synthesis of urea derivatives, including those similar to N-(3-fluoro-4-methylphenyl)-N'-(1-methyl-4-piperidinyl)urea, often involves the reaction of isocyanates with amines. For example, the synthesis of N,N′-disubstituted ureas and their isosteric analogs containing polycyclic fragments can be achieved through the reaction of isocyanatoadamantan-4-one with substituted anilines, yielding products in various yields (Danilov et al., 2020).
Molecular Structure Analysis
The molecular structure of urea derivatives is characterized by the presence of the urea functional group (NH2-CO-NH2), where the nitrogen atoms can be substituted with various aryl or alkyl groups. Structural and conformational studies of tri-substituted ureas derived from N-methylpiperazine, for instance, provide insights into the conformational preferences and electronic properties of these molecules (Iriepa & Bellanato, 2013).
Chemical Reactions and Properties
The chemical reactivity of N-(3-fluoro-4-methylphenyl)-N'-(1-methyl-4-piperidinyl)urea and similar compounds can involve various transformations, such as the formation of fluorophenyl ureas via carbamate intermediates, demonstrating the versatility of urea derivatives in chemical synthesis (Olma et al., 2006).
Scientific Research Applications
Central Nervous System Agents
A series of compounds including N-aryl-N'-(1-methyl-2-pyrrolidinylidene)ureas demonstrated anxiolytic activity and muscle-relaxant properties, suggesting a potential for "N-(3-fluoro-4-methylphenyl)-N'-(1-methyl-4-piperidinyl)urea" in CNS-related therapies (Rasmussen et al., 1978).
Motilin Receptor Agonist
Research on compounds with a similar structure has led to the development of novel small molecule motilin receptor agonists, indicating a potential application in gastrointestinal transit therapies (Westaway et al., 2009).
Orexin Receptor Antagonism
The disposition and metabolism of a novel orexin receptor antagonist were studied, offering insights into the pharmacokinetic profiles and therapeutic potential for insomnia treatment of related compounds (Renzulli et al., 2011).
Antibacterial and Antifungal Agents
N-alkyl substituted urea derivatives have shown in vitro antibacterial and antifungal activities, suggesting the antibacterial and antifungal potential of "N-(3-fluoro-4-methylphenyl)-N'-(1-methyl-4-piperidinyl)urea" (Zheng et al., 2010).
Compulsive Food Consumption
The role of orexin receptors in compulsive food consumption has been explored, indicating a potential application of related compounds in treating binge eating disorders (Piccoli et al., 2012).
Serotonergic Activities
Research into compounds with similar structures has explored their role as serotonin reuptake inhibitors and 5-HT(1B/1D) antagonistic activities, indicating potential applications in treating depression (Matzen et al., 2000).
properties
IUPAC Name |
1-(3-fluoro-4-methylphenyl)-3-(1-methylpiperidin-4-yl)urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20FN3O/c1-10-3-4-12(9-13(10)15)17-14(19)16-11-5-7-18(2)8-6-11/h3-4,9,11H,5-8H2,1-2H3,(H2,16,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOCPIIODNXMFIG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2CCN(CC2)C)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20FN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Fluoro-4-methylphenyl)-3-(1-methylpiperidin-4-yl)urea |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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